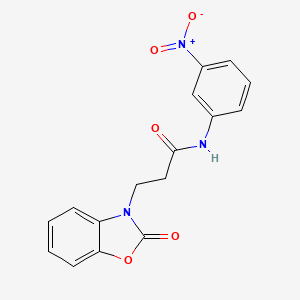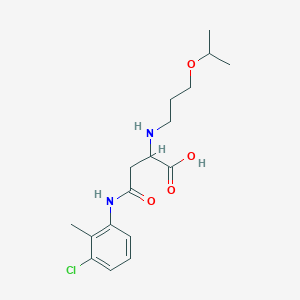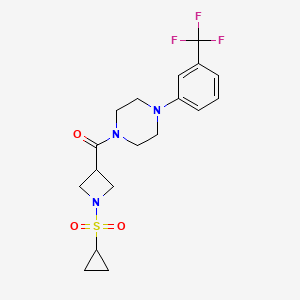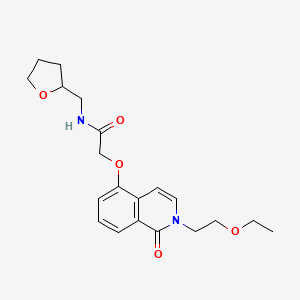![molecular formula C17H15FN4O2 B2776531 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034378-79-3](/img/structure/B2776531.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is an organic compound characterized by a complex structure comprising a dihydroisoxazolo pyridine ring fused with a pyrazolyl ring. This specific structural makeup grants it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step processes. It often starts with the preparation of the core dihydroisoxazolo pyridine ring. This is followed by the introduction of the pyrazolyl group through a series of substitution reactions, utilizing intermediates like bromides or chlorides. Conditions such as temperature, solvent choice, and catalysts (e.g., palladium-based) are crucial to optimize yield and purity.
Industrial Production Methods: : For large-scale production, methods must be adapted to ensure consistency and safety. Advanced techniques such as continuous flow synthesis can be employed, which enhances reaction control and reduces waste. Additionally, purification techniques like column chromatography and recrystallization are used to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions where the pyrazolyl ring is functionalized. Reagents like hydrogen peroxide or mCPBA might be used.
Reduction: : Reduction reactions involving this compound usually target the fluorophenyl group or the nitrogen in the heterocycles. Agents such as lithium aluminum hydride are common.
Substitution: : The methanone group and fluorophenyl rings are reactive sites for electrophilic or nucleophilic substitutions. Conditions such as acidic or basic environments will influence these reactions.
Common Reagents and Conditions: : Common reagents include strong oxidizing agents, reducing agents, and catalysts. Reaction conditions often involve controlling pH, using anhydrous solvents, and maintaining specific temperatures to optimize the desired transformations.
Major Products: : The major products of reactions involving this compound vary depending on the reactants and conditions but generally involve modified pyrazolyl or isoxazolo pyridine derivatives.
Scientific Research Applications
Chemistry: : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists.
Biology: : In biological research, the compound is often used as a probe to investigate enzyme activities and interaction with biological targets. Its structural features enable it to bind selectively to certain proteins or enzymes, making it useful in biochemical assays.
Medicine: : There is ongoing research into the medicinal properties of this compound. Its ability to interact with specific molecular targets suggests potential as a lead compound in drug discovery, particularly for designing inhibitors or modulators for diseases involving those targets.
Industry: : In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, owing to its stable and reactive nature.
Mechanism of Action
The mechanism by which (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects depends largely on its interaction with molecular targets. It often acts by binding to specific enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in disease processes, such as inflammatory responses or cell proliferation.
Comparison with Similar Compounds
Comparing (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone with similar compounds like other pyrazolyl methanones or dihydroisoxazolo derivatives highlights its unique reactivity and binding affinity. For instance, its fluorophenyl group confers increased stability and specificity in binding assays, compared to non-fluorinated analogs.
Similar compounds might include:
(3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(6,7-dihydroisoxazolo[4,5-c]pyridin-5-yl)methanone
(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-21-15(8-14(20-21)11-2-4-13(18)5-3-11)17(23)22-7-6-16-12(10-22)9-19-24-16/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMJYDAVABIPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)
![4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2776450.png)
![3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2776451.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/new.no-structure.jpg)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2776456.png)


![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)
![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2776470.png)

